
Scopolamine hydrobromide trihydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Scopolamine hydrobromide can be synthesized through various methods. One efficient method involves the magnetic field-induced crystallization of scopolamine. This process leverages the difference in solubility between scopolamine and scopolamine hydrobromide, followed by salifying crystallization under the influence of a magnetic field. This method enhances the purity and recovery rate of the compound .
Industrial Production Methods
Industrial production of scopolamine hydrobromide primarily relies on the large-scale cultivation of hybrid plants, such as Duboisia myoporoides and Duboisia leichhardtii. These plants are rich in tropane alkaloids, including scopolamine. The alkaloids are extracted and purified to produce scopolamine hydrobromide .
Chemical Reactions Analysis
Types of Reactions
Scopolamine hydrobromide undergoes various chemical reactions, including:
Oxidation: Scopolamine can be oxidized to form scopolamine N-oxide.
Reduction: Reduction reactions can convert scopolamine to its corresponding alcohol derivatives.
Substitution: Scopolamine can undergo substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Scopolamine N-oxide.
Reduction: Alcohol derivatives of scopolamine.
Substitution: Various substituted scopolamine derivatives, depending on the reagents used.
Scientific Research Applications
Medical Applications
1.1 Motion Sickness and Nausea Prevention
Scopolamine hydrobromide trihydrate is widely used in transdermal patches for the prevention of nausea and vomiting associated with motion sickness. The patch releases the drug continuously over three days, providing effective symptom relief for patients .
1.2 Ophthalmic Use
As a mydriatic agent, scopolamine is utilized in ophthalmology to induce pupil dilation during eye examinations . This application is crucial for enabling better visualization of the retina and other internal structures of the eye.
1.3 Preanesthetic Sedation
In preoperative settings, scopolamine serves as a sedative to reduce salivary secretions and prevent aspiration during anesthesia . Its ability to inhibit secretions makes it valuable in surgical procedures.
Research Applications
2.1 Cognitive Deficits in Animal Models
this compound is frequently employed in research to induce cognitive deficits in animal models, particularly for studying Alzheimer's disease. This application allows researchers to investigate the mechanisms underlying memory impairment and test potential therapeutic agents .
2.2 Neurological Studies
The compound's role as a muscarinic antagonist enables it to block acetylcholine activity, making it an essential tool in studies related to neuropharmacology. Research has shown that scopolamine can induce amnesia in laboratory animals, thereby facilitating the exploration of memory-related pathways .
Toxicological Studies
Extensive toxicological studies have been conducted on this compound to assess its safety profile. These studies typically involve administering varying doses to animal models and monitoring physiological responses.
Findings from Toxicological Studies
- Short-term Studies (16 Days) : In both rats and mice, administration of high doses (up to 1,800 mg/kg) resulted in notable clinical findings such as bilateral pupillary dilation and reduced body weight gains compared to control groups .
- Long-term Studies (14 Weeks) : Similar trends were observed with prolonged exposure, where significant weight loss and clinical signs were recorded at higher doses .
Comparative Efficacy
A comparative analysis of this compound's efficacy in different formulations has been documented. For instance, transdermal applications have been shown to effectively reduce salivary volume when applied directly over salivary glands, highlighting its utility beyond traditional routes of administration .
Application | Formulation | Efficacy |
---|---|---|
Motion Sickness | Transdermal Patch | Continuous release over three days |
Ophthalmic Use | Eye Drops | Rapid pupil dilation |
Preanesthetic Sedation | Injectable | Reduced salivation during surgery |
Case Studies
5.1 Alzheimer’s Disease Research
In a study comparing scopolamine with other agents like biperiden, scopolamine was identified as the gold standard for inducing memory deficits in rodent models, allowing researchers to evaluate potential treatments for cognitive decline associated with Alzheimer’s disease .
5.2 Clinical Observations
Clinical trials involving patients using scopolamine patches reported significant reductions in nausea during travel compared to placebo groups, demonstrating its effectiveness in real-world scenarios .
Mechanism of Action
Scopolamine hydrobromide exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking the action of acetylcholine, it inhibits the parasympathetic nervous system, leading to reduced glandular secretions, smooth muscle relaxation, and central nervous system effects such as sedation and antiemesis .
Comparison with Similar Compounds
Similar Compounds
Atropine: Another tropane alkaloid with similar anticholinergic properties.
Hyoscyamine: Structurally similar to scopolamine, with comparable pharmacological effects.
Tiotropium Bromide: A synthetic derivative used in the treatment of chronic obstructive pulmonary disease (COPD).
Uniqueness
Scopolamine hydrobromide is unique due to its higher physiological activity and fewer adverse effects compared to hyoscyamine. It is also a more potent mydriatic and suppressant of salivation than hyoscyamine, making it particularly valuable in medical applications .
Biological Activity
Scopolamine hydrobromide trihydrate (CAS No. 6533-68-2) is a tropane alkaloid derived from the plant Scopolia and is widely recognized for its anticholinergic properties. It is primarily used in clinical settings for the treatment of motion sickness, as a pre-anesthetic sedative, and in ophthalmic preparations. This article delves into its biological activity, encompassing pharmacological effects, toxicological studies, and case reports that highlight its clinical implications.
Pharmacological Effects
Scopolamine acts primarily as a muscarinic antagonist, inhibiting the action of acetylcholine at muscarinic receptors in various tissues. Its effects include:
- CNS Effects : Scopolamine can induce sedation, amnesia, and decreased secretion of salivary glands, which are beneficial in surgical settings.
- Peripheral Effects : It causes mydriasis (pupil dilation) and reduces gastrointestinal motility.
The compound is available in several formulations, including transdermal patches, which provide a controlled release of the drug over time.
Toxicological Studies
Comprehensive studies have been conducted to evaluate the safety profile of this compound. Notably, the National Toxicology Program (NTP) performed extensive toxicity assessments involving both short-term and long-term exposure in rodent models.
Key Findings from NTP Studies
These studies indicated that while scopolamine has notable effects on body weight and organ weights at high doses, it did not demonstrate significant carcinogenic potential within the tested parameters.
Case Studies and Clinical Implications
Several clinical case studies have highlighted both therapeutic uses and adverse effects associated with this compound:
- Anticholinergic Toxicity : A study reported cases of therapeutic scopolamine-induced anticholinergic toxicity manifesting as confusion and restlessness in patients receiving the drug for palliative care. This underscores the importance of monitoring dosages closely to avoid adverse effects .
- Efficacy in Motion Sickness : In a comparative study involving nasal formulations of scopolamine versus traditional routes of administration (oral and subcutaneous), researchers found that nasal delivery systems could provide rapid relief from motion sickness with fewer side effects compared to traditional methods .
- Prenatal Developmental Studies : Investigations into the effects of scopolamine during gestation revealed that high doses could lead to embryotoxic effects in animal models. These findings necessitate caution when prescribing scopolamine to pregnant individuals .
Properties
CAS No. |
6533-68-2 |
---|---|
Molecular Formula |
C17H21NO4.BrH.3H2O C17H28BrNO7 |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate;trihydrate;hydrobromide |
InChI |
InChI=1S/C17H21NO4.BrH.3H2O/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;;;;/h2-6,11-16,19H,7-9H2,1H3;1H;3*1H2/t11?,12?,13-,14+,15-,16+;;;; |
InChI Key |
LACQPOBCQQPVIT-YXJJTENCSA-N |
SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.O.O.O.Br |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(CO)C4=CC=CC=C4.O.O.O.Br |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.O.O.O.Br |
melting_point |
131 °F (NTP, 1992) |
Key on ui other cas no. |
6533-68-2 |
physical_description |
Scopolamine hydrobromide trihydrate appears as white orthorhombic sphenoidal crystals from water. pH of 0.05 molar solution: 5.85. (NTP, 1992) |
Pictograms |
Acute Toxic |
solubility |
1 gm/1.5 mL (NTP, 1992) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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